Methyl 3-O-benzyl-beta-D-galactopyranoside
Description
Methyl 3-O-benzyl-beta-D-galactopyranoside: is a carbohydrate derivative that has gained significant attention in scientific research It is a methylated form of galactopyranoside, where the hydroxyl group at the third position is substituted with a benzyl group
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-18-14-12(17)13(11(16)10(7-15)20-14)19-8-9-5-3-2-4-6-9/h2-6,10-17H,7-8H2,1H3/t10-,11+,12-,13+,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGLQICHRQGRDX-XHJNMGKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-O-benzyl-beta-D-galactopyranoside typically involves the protection of hydroxyl groups followed by selective benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-O-benzyl-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, in solvents like dichloromethane (DCM) or water.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Drug Development
M3OBG plays a significant role in the synthesis of glycosylated drugs. These drugs often exhibit enhanced bioavailability and pharmacological efficacy due to the presence of sugar moieties that facilitate better interaction with biological systems. M3OBG serves as an intermediate in the synthesis of these compounds, contributing to the development of therapeutics that target specific diseases, including cancer and infectious diseases.
Biochemical Research
This compound is extensively utilized in studies focused on carbohydrate-protein interactions. Researchers leverage M3OBG to explore how carbohydrates influence biological processes, such as cell signaling and immune responses. Understanding these interactions is crucial for elucidating mechanisms underlying various diseases, including autoimmune disorders and infections.
Food Industry
M3OBG has potential applications in the food industry as a natural flavor enhancer or sweetener. Its ability to mimic certain flavor profiles makes it an attractive alternative to synthetic additives, aligning with consumer trends favoring natural ingredients. Research into its sensory properties could pave the way for its incorporation into food products.
Cosmetic Formulations
In cosmetics, M3OBG may be beneficial due to its moisturizing properties. It can be integrated into skin-care formulations to enhance hydration and improve product stability. The compound's compatibility with various cosmetic ingredients makes it a candidate for innovative product development aimed at improving skin health.
Analytical Chemistry
M3OBG is utilized in chromatographic techniques for the separation and identification of complex mixtures. Its application in analytical chemistry aids quality control processes in pharmaceuticals and food products, ensuring compliance with safety and efficacy standards.
Case Study 1: Synthesis of Glycosylated Drugs
A study demonstrated the use of M3OBG as an intermediate in synthesizing a novel class of glycosylated anticancer agents. The resulting compounds exhibited improved solubility and cellular uptake compared to their non-glycosylated counterparts.
Case Study 2: Carbohydrate-Protein Interaction Studies
Research involving M3OBG highlighted its role in modulating immune responses by affecting glycan recognition by immune cells. This study provided insights into how carbohydrate structures can influence immune system behavior, potentially leading to new therapeutic strategies.
Case Study 3: Flavor Enhancement Research
Investigations into M3OBG's sensory properties revealed its potential as a natural sweetener in various food applications. Sensory analysis indicated that it could effectively mimic traditional sweeteners while offering a more favorable safety profile.
Mechanism of Action
The mechanism of action of Methyl 3-O-benzyl-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and proteins. The benzyl group enhances its binding affinity to these targets, allowing it to effectively inhibit their activity. For instance, it can bind to the carbohydrate recognition domains of galectin proteins, preventing their interaction with natural ligands and thereby modulating cellular processes like cell adhesion and signaling .
Comparison with Similar Compounds
Methyl beta-D-galactopyranoside: Lacks the benzyl group, making it less effective in binding to certain molecular targets.
Methyl 2,3,4-tri-O-benzyl-beta-D-galactopyranoside: Contains additional benzyl groups, which may enhance binding affinity but also increase steric hindrance.
Uniqueness: Methyl 3-O-benzyl-beta-D-galactopyranoside is unique due to its selective benzylation at the third position, which provides a balance between binding affinity and molecular size. This makes it a valuable tool in both research and industrial applications .
Biological Activity
Methyl 3-O-benzyl-beta-D-galactopyranoside is a glycoside derivative that has garnered attention in biochemical and medicinal research due to its unique structural properties and biological activities. This article explores its synthesis, biological interactions, and potential applications in various fields.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the protection of hydroxyl groups followed by selective benzylation. The general synthetic route includes:
- Protection of Hydroxyl Groups : Hydroxyl groups on galactopyranoside are protected using acylation or silylation techniques.
- Benzylation : The protected compound is treated with benzyl halides in the presence of a base to introduce benzyl groups.
- Deprotection : Finally, the protecting groups are removed to yield this compound.
This compound features a benzyl group at the 3-position of the galactopyranoside moiety, which enhances its binding affinity to biological targets, particularly enzymes involved in various metabolic pathways .
Enzyme Interaction and Inhibition
This compound has been studied for its ability to interact with specific enzymes, particularly glycosidases. The presence of the benzyl group increases its binding affinity, potentially inhibiting enzyme activity. This inhibition can disrupt normal biochemical pathways, making it a valuable tool for studying enzyme functions and developing therapeutic agents .
Antioxidant Properties
Research has indicated that derivatives of methyl beta-D-galactopyranoside exhibit significant antioxidant activity. For instance, related compounds have demonstrated the ability to reduce oxidative stress markers in vitro, suggesting that this compound may also possess similar properties .
Study on Antioxidant Activity
A study investigated the antioxidant effects of flavonoid compounds derived from plants, including those structurally related to this compound. Results showed that these compounds significantly reduced lipid peroxidation and protein carbonylation induced by oxidative stress in human plasma . This suggests potential applications in preventing oxidative damage in biological systems.
Glycosidase Inhibition Study
Another study explored the inhibitory effects of methyl beta-D-galactopyranoside esters on glycosidases. The findings indicated that these esters could effectively inhibit enzyme activity, providing insights into their potential use as therapeutic agents against diseases linked to glycosidase activity .
Research Findings Summary
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
Q & A
Q. What are the common synthetic routes for Methyl 3-O-benzyl-beta-D-galactopyranoside?
The synthesis typically involves selective protection and glycosylation steps. For example:
- Hydroxyl Protection : The 3-OH group of methyl beta-D-galactopyranoside is benzylated using benzyl bromide in the presence of a base (e.g., NaH) in DMF to achieve regioselective protection .
- Deprotection : Haloacetyl groups (e.g., bromoacetyl) at the 6-OH position can be removed using thiourea in ethanol, preserving the benzyl group at C3 .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is standard, with TLC monitoring (e.g., EtOAc/hexane 1:1, visualized with H₂SO₄ charring) .
Q. How is the compound purified and characterized in synthetic workflows?
- Purification : Silica gel chromatography is critical due to the compound’s polar nature. For derivatives with multiple benzyl/acetyl groups, gradient elution (e.g., 20–50% EtOAc in hexane) resolves intermediates .
- Characterization :
- NMR : ¹H NMR identifies benzyl protons (δ 7.3–7.5 ppm) and anomeric protons (δ 4.5–5.5 ppm, J = 7–8 Hz for beta-configuration) .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+Na]⁺ for methyl 3-O-benzyl derivatives, calculated m/z ~380–400) .
Q. What are the key stability considerations for this compound?
- Acidic Conditions : Benzyl groups are stable under mild acids (e.g., TFA) but hydrolyze under strong acids (e.g., H₂SO₄) .
- Basic Conditions : Base-sensitive protecting groups (e.g., acetyl) require mild bases (e.g., NaOMe) to avoid β-elimination at the glycosidic bond .
Advanced Research Questions
Q. How can selective deprotection of benzyl groups be achieved in complex oligosaccharide synthesis?
- Catalytic Hydrogenolysis : Pd/C under H₂ selectively removes benzyl groups while retaining acetyl or silyl ether protections. For example, hydrogenolysis of methyl 3-O-benzyl-6-O-bromoacetyl-galactoside yields the 3-OH derivative .
- Alternative Methods : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively oxidizes benzyl ethers in the presence of acid-sensitive groups .
Q. What strategies improve regioselectivity in glycosylation reactions using this compound?
- Protecting Group Engineering : The 3-O-benzyl group directs glycosylation to the 4-OH or 6-OH positions. For example, trichloroacetimidate donors react preferentially at C4 when C3 and C6 are protected .
- Catalytic Activation : TMSOTf (trimethylsilyl triflate) activates glycosyl donors at low temperatures (–40°C), minimizing side reactions .
Q. How to resolve contradictory data in regioselective benzylation reactions?
- Mechanistic Analysis : Competing benzylation at C2 vs. C3 can occur due to solvent polarity (e.g., DMF favors C3) or steric effects (bulky bases like NaH favor less hindered positions) .
- Validation : Use ¹³C NMR DEPT to confirm substitution patterns (e.g., C3 benzylation shows distinct δ 75–80 ppm for O-linked carbons) .
Q. What analytical challenges arise in characterizing derivatives of this compound?
- Signal Overlap : In ¹H NMR, benzyl and anomeric protons may overlap. Use 2D NMR (HSQC, HMBC) to assign signals unambiguously .
- Low Solubility : Perbenzylated derivatives require deuterated DCM or DMSO-d₆ for NMR analysis .
Q. How does the compound behave under enzymatic or metabolic conditions?
- Glycosidase Resistance : The benzyl group at C3 inhibits hydrolysis by beta-galactosidases, making it useful as a non-hydrolyzable substrate analog in enzyme inhibition studies .
- Metabolic Stability : In cell-based assays, the methyl glycoside and benzyl group enhance stability against phosphatases and oxidases compared to native galactose .
Methodological Recommendations
Q. How to design experiments for synthesizing oligosaccharides using this compound?
- Stepwise Glycosylation : Use this compound as a glycosyl acceptor. Activate donors (e.g., imidates or thioglycosides) with NIS/TfOH for coupling at C4 or C6 .
- Orthogonal Protections : Combine benzyl (acid-stable) and acetyl (base-labile) groups to enable sequential deprotection. For example:
- Couple a 4-pentenyl donor to C4-OH.
- Remove acetyl groups with NaOMe/MeOH.
- Introduce a second glycosyl donor at C6 .
Q. What computational tools predict the reactivity of derivatives in glycosylation?
- DFT Calculations : Model transition states to predict anomeric selectivity (alpha vs. beta). For example, benzyl groups at C3 increase steric hindrance, favoring beta-configuration .
- MD Simulations : Assess solvent effects (e.g., DCM vs. toluene) on donor activation energy and reaction kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
